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Compound of Interest

Compound Name:
L-alpha-Amino-epsilon-

caprolactam hydrochloride

Cat. No.: B1281026 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and analytical characteristics of key chemical entities is paramount. This guide

provides a comparative spectroscopic analysis of L-alpha-Amino-epsilon-caprolactam
hydrochloride, a cyclic amino acid derivative. To offer a comprehensive perspective, its

spectral features are compared with those of its non-aminated precursor, ε-caprolactam, and its

open-chain analog, L-lysine hydrochloride.

This guide synthesizes available spectroscopic data from Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate the

identification, characterization, and quality control of L-alpha-Amino-epsilon-caprolactam
hydrochloride.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for L-alpha-Amino-epsilon-
caprolactam hydrochloride and its selected alternatives.
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Spectroscopic

Technique

L-alpha-Amino-

epsilon-caprolactam

hydrochloride

ε-Caprolactam
L-Lysine

hydrochloride

¹H NMR (ppm)

Data not available in

searched literature.

Expected signals for

methylene protons of

the caprolactam ring

and a methine proton

adjacent to the amino

group.

~3.25 (t, 2H), ~2.45 (t,

2H), ~1.6 (m, 6H)

~3.75 (t, 1H), ~3.0 (t,

2H), ~1.9 (m, 2H),

~1.7 (m, 2H), ~1.5 (m,

2H)

¹³C NMR (ppm)

Data not available in

searched literature.

Expected signals for a

carbonyl carbon, a

methine carbon, and

multiple methylene

carbons.

~179.3 (C=O), ~42.3

(CH₂), ~36.5 (CH₂),

~29.5 (CH₂), ~29.3

(CH₂), ~22.9 (CH₂)

~171.0 (C=O), ~54.5

(CH), ~39.5 (CH₂),

~30.5 (CH₂), ~26.5

(CH₂), ~22.0 (CH₂)

FTIR (cm⁻¹)

Data not available in

searched literature.

Expected

characteristic peaks

for N-H stretching

(amine hydrochloride),

C=O stretching

(amide), and C-H

stretching.

~3290 (N-H stretch),

~1650 (C=O stretch,

Amide I), ~1550 (N-H

bend, Amide II)

Broad absorptions

~3000-2500 (O-H and

N-H stretches of

amino acid salt),

~1735 (C=O stretch of

carboxylic acid),

~1580 (N-H bend)

Mass Spectrometry

(m/z)

Expected [M+H]⁺ at

approx. 129.10 (for

the free base)

[M+H]⁺ at 114.09 [M+H]⁺ at 147.11

Note: The data for L-alpha-Amino-epsilon-caprolactam hydrochloride is based on expected

values due to the absence of experimentally acquired spectra in the searched literature. Data
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for ε-caprolactam and L-lysine hydrochloride are compiled from various spectroscopic

databases.

Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data.

Below are standard operating procedures for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated

solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker

instruments).
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid sample directly onto the center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Perform baseline correction and peak picking as needed.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent (e.g., methanol or water/acetonitrile mixture).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system,

often with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote

ionization.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+).

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.
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Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-400 °C.

Data Processing:

The mass spectrum will be generated by the instrument's software.

Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern (if any) to gain further structural information.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound like L-alpha-Amino-epsilon-caprolactam hydrochloride.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of L-alpha-Amino-epsilon-
caprolactam Hydrochloride: A Comparative Analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1281026#spectroscopic-analysis-of-l-
alpha-amino-epsilon-caprolactam-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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